Cas no 74370-93-7 (4-tert-butyl-1,3-thiazol-2-amine)

4-tert-butyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(tert-Butyl)thiazol-2-amine
- 2-Amino-4-tert-butylthiazole
- 4-(tert-Butyl)-1,3-thiazol-2-amine
- 4-tert-butyl-1,3-thiazol-2-amine
- 4-tert-Butyl-thiazol-2-ylamine
- C7H12N2S
- 4-tert-Butyl-1,3-thiazol-2-ylamine
- 4-tert-Butyl-2-aminothiazole
- 2-Amino-4-(2-methyl-2-propyl)thiazole
- 2-Amino-4-tertbutylthiazole
- CHEBI:195133
- 74370-93-7
- 2-Amino-4-[(1,1-dimethyl)ethyl]thiazole
- AKOS000268275
- MFCD00051644
- DTXSID00370159
- F0193-0249
- AM804306
- SCHEMBL77483
- 2-amino-4-t-butylthiazole
- CS-0037875
- CCG-46729
- [3-(2-Chlorophenyl)isoxazol-5-yl]methylamine
- SY014226
- 4-(1,1-dimethyl-ethyl)-2-thiazolamine
- FT-0611273
- CHEMBL4778010
- 4-tert-butylthiazol-2-amine
- BB 0217952
- AB-601/30963031
- 4-tert-Butylthiazol-2-ylamine
- Maybridge1_003081
- HMS550E01
- EN300-247381
- 2-amino-4-[(1,1-dimethyl)-ethyl]thiazole
- SR-01000636406-1
- Z56799661
- EN300-02532
- 2-Thiazolamine, 4-(1,1-dimethylethyl)-
- BDBM626117
- BS-22839
- A838106
- STK397304
- DB-055869
- ALBB-001557
-
- MDL: MFCD00051644
- インチ: InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9)
- InChIKey: CUWZBHVYLVGOAB-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CSC(=N1)N
- BRN: 114270
計算された属性
- せいみつぶんしりょう: 156.07200
- どういたいしつりょう: 156.072
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: レンズ粉末。
- 密度みつど: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 100-101 ºC
- ふってん: 141-143 ºC (20 Torr)
- フラッシュポイント: 106.9±18.7 ºC,
- 屈折率: 1.6000 (estimate)
- ようかいど: 微溶性(1.3 g/l)(25ºC)、
- PSA: 67.15000
- LogP: 2.60400
- ようかいせい: まだ確定していません。
4-tert-butyl-1,3-thiazol-2-amine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301;H315;H319;H335
- 警告文: P261;P280;P301+P310;P305+P351+P338;P405;P501
- 危険カテゴリコード: 36/37-22
- セキュリティの説明: S39-S26
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Room temperature
- セキュリティ用語:S26;S37/39
- 危険レベル:IRRITANT
4-tert-butyl-1,3-thiazol-2-amine 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
4-tert-butyl-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T117763-250mg |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 250mg |
$ 50.00 | 2022-06-03 | ||
ChemScence | CS-0037875-25g |
4-tert-Butyl-1,3-thiazol-2-amine |
74370-93-7 | 99.81% | 25g |
$115.0 | 2022-04-26 | |
Enamine | EN300-02532-0.5g |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 95% | 0.5g |
$19.0 | 2023-04-30 | |
Life Chemicals | F0193-0249-3mg |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
Life Chemicals | F0193-0249-2μmol |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F0193-0249-5μmol |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
Apollo Scientific | OR5658-1g |
2-Amino-4-(tert-butyl)-1,3-thiazole |
74370-93-7 | 95 | 1g |
£23.00 | 2025-02-20 | |
AstaTech | 51010-50/G |
2-AMINO-4-TERT-BUTYLTHIAZOLE |
74370-93-7 | 97% | 50/G |
$346 | 2022-06-02 | |
AstaTech | 51010-5/G |
2-AMINO-4-TERT-BUTYLTHIAZOLE |
74370-93-7 | 97% | 5g |
$66 | 2023-09-17 | |
Life Chemicals | F0193-0249-75mg |
4-tert-butyl-1,3-thiazol-2-amine |
74370-93-7 | 90%+ | 75mg |
$312.0 | 2023-07-28 |
4-tert-butyl-1,3-thiazol-2-amine 関連文献
-
Z. L. Wu,Y. L. Fang,Y. T. Tang,M. W. Xiao,J. Ye,G. X. Li,A. X. Hu Med. Chem. Commun. 2016 7 1768
-
Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
4-tert-butyl-1,3-thiazol-2-amineに関する追加情報
Comprehensive Overview of 4-tert-butyl-1,3-thiazol-2-amine (CAS No. 74370-93-7): Properties, Applications, and Industry Insights
4-tert-butyl-1,3-thiazol-2-amine (CAS No. 74370-93-7) is a specialized organic compound belonging to the thiazole family, a heterocyclic structure featuring sulfur and nitrogen atoms. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular framework, which enables versatile chemical modifications. The presence of a tert-butyl group at the 4-position enhances steric stability, while the amine functionality at the 2-position offers reactivity for further derivatization. Researchers frequently explore its role as a building block in drug discovery, particularly for antimicrobial and anti-inflammatory agents.
In recent years, the demand for thiazole derivatives like 4-tert-butyl-1,3-thiazol-2-amine has surged, driven by trends in green chemistry and sustainable synthesis. A 2023 study highlighted its potential as an intermediate in catalysis and material science, aligning with the global push for eco-friendly industrial processes. Users often search for "thiazole amine solubility" or "74370-93-7 synthesis method," reflecting practical concerns in laboratory applications. The compound’s lipophilicity, influenced by the tert-butyl moiety, makes it valuable for optimizing drug bioavailability—a hot topic in medicinal chemistry forums.
From a technical perspective, CAS 74370-93-7 exhibits a melting point range of 110–115°C and moderate solubility in polar organic solvents, as documented in Reaxys and SciFinder databases. Its IR spectrum typically shows characteristic N-H stretches near 3300 cm⁻¹, while NMR data reveals distinct peaks for the thiazole ring protons between 6.5–7.5 ppm. These properties are critical for quality control in custom synthesis services, another high-traffic keyword in chemical procurement platforms.
Innovative applications of 4-tert-butyl-1,3-thiazol-2-amine extend to electronic materials, where its electron-rich structure aids in designing organic semiconductors. This aligns with booming interest in flexible electronics and OLED technology. Notably, patent analyses reveal its use in photovoltaic additives, addressing frequent queries about "thiazoles in solar cells." Such interdisciplinary relevance underscores its importance beyond traditional chemistry sectors.
Regulatory and safety profiles of 74370-93-7 are frequently searched in SDS documentation. While not classified as hazardous under major chemical inventories, proper handling with PPE is recommended due to potential dust irritation. The compound’s stability under ambient conditions makes it suitable for long-term storage, a practical advantage for industrial buyers. Suppliers often highlight its high purity grades (>98%) to meet GMP standards—a key concern for pharmaceutical intermediates procurement.
Future prospects for 4-tert-butyl-1,3-thiazol-2-amine include emerging roles in bioconjugation techniques and proteomics, where its amine group enables crosslinking with biomolecules. As AI-driven drug design accelerates, this compound’s QSAR parameters are being modeled to predict novel bioactivities—addressing trending searches like "machine learning in heterocyclic chemistry." Collaborative studies between academia and industry continue to expand its utility, ensuring its prominence in high-value chemical markets.
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